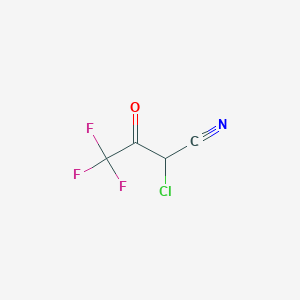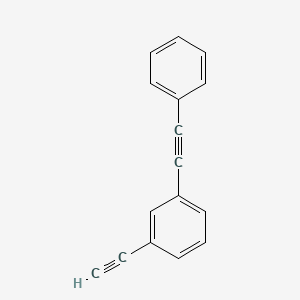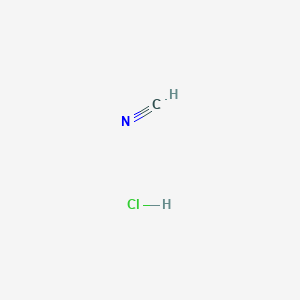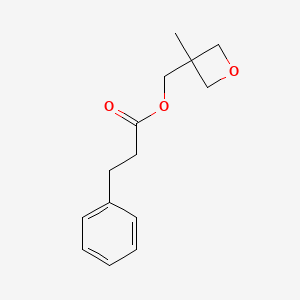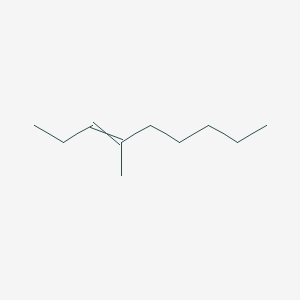![molecular formula C22H39NSi B12559558 1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine CAS No. 143522-07-0](/img/structure/B12559558.png)
1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and their role in drug design .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the silyl or butylphenyl groups can be replaced by other functional groups.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, often catalyzed by transition metals.
Wissenschaftliche Forschungsanwendungen
1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. The silyl and butylphenyl groups may influence the compound’s lipophilicity and ability to cross biological membranes, affecting its overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine can be compared with other piperidine derivatives, such as:
- 1-{5-[(4-Methylphenyl)(dimethyl)silyl]pentyl}piperidine
- 1-{5-[(4-Ethylphenyl)(dimethyl)silyl]pentyl}piperidine
- 1-{5-[(4-Propylphenyl)(dimethyl)silyl]pentyl}piperidine
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The unique combination of the butylphenyl and dimethylsilyl groups in this compound may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
143522-07-0 |
|---|---|
Molekularformel |
C22H39NSi |
Molekulargewicht |
345.6 g/mol |
IUPAC-Name |
(4-butylphenyl)-dimethyl-(5-piperidin-1-ylpentyl)silane |
InChI |
InChI=1S/C22H39NSi/c1-4-5-12-21-13-15-22(16-14-21)24(2,3)20-11-7-10-19-23-17-8-6-9-18-23/h13-16H,4-12,17-20H2,1-3H3 |
InChI-Schlüssel |
OGTYUMCRBORZQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)[Si](C)(C)CCCCCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



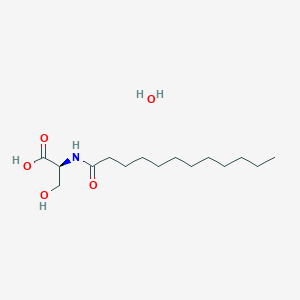
![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)
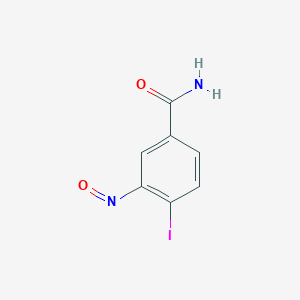
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)

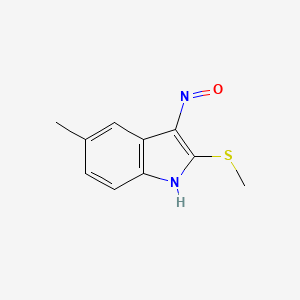
![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)
